(5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Description
The compound (5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidin-4-one core substituted with a (2E)-3-phenylpropenylidene group at position 5 and a 3-(trifluoromethyl)phenyl group at position 3. Rhodanine derivatives are known for their diverse biological activities and structural versatility, often modulated by substituents on the aromatic rings and the conjugated ene system .
Properties
IUPAC Name |
(5Z)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3NOS2/c20-19(21,22)14-9-5-10-15(12-14)23-17(24)16(26-18(23)25)11-4-8-13-6-2-1-3-7-13/h1-12H/b8-4+,16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAFONZCHWATGG-MAHQCVNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves the following steps:
Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized through the reaction of a thiourea derivative with a haloketone under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via radical trifluoromethylation, which involves the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor.
Formation of the Phenylprop-2-en-1-ylidene Moiety: This moiety is typically introduced through a condensation reaction involving cinnamaldehyde and the thiazolidinone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Oxidation Reactions
The thioxo (C=S) group at position 2 is susceptible to oxidation, forming sulfoxide or sulfone derivatives under controlled conditions.
Key Reactions and Conditions:
Mechanistic Notes:
-
Sulfoxide formation proceeds via electrophilic attack of peroxide oxygen on the sulfur atom.
-
Sulfone synthesis involves a two-step oxidation mechanism mediated by permanganate .
Reduction Reactions
The conjugated dienylidene system and thioxo group participate in selective reductions.
Key Reactions and Conditions:
Mechanistic Notes:
-
NaBH<sub>4</sub> selectively reduces C=S to C–SH without affecting the conjugated diene.
-
Catalytic hydrogenation saturates the (2E)-3-phenylprop-2-en-1-ylidene moiety .
Nucleophilic Substitution
The electron-deficient thiazolidinone ring undergoes nucleophilic attack at position 5.
Example Reaction:
Reagents: Piperidine, DMF, 80°C, 8h
Product: (5Z)-5-(piperidin-1-yl)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Yield: 68%
Mechanism:
-
Piperidine acts as a nucleophile, displacing the dienylidene group through a Michael-type addition.
Cycloaddition Reactions
The conjugated dienylidene system participates in [4+2] Diels-Alder reactions.
Example Reaction:
Reagents: Maleic anhydride, toluene, 110°C, 24h
Product: Bicyclic adduct with fused thiazolidinone and cyclohexene-dione moieties
Yield: 55%
Stereochemical Outcome:
-
Endo selectivity is observed due to secondary orbital interactions between the thiazolidinone carbonyl and dienophile .
Electrophilic Aromatic Substitution
The 3-(trifluoromethyl)phenyl group directs electrophilic attack to the meta position.
Example Reaction:
Reagents: HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C, 1h
Product: (5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-3-[3-(trifluoromethyl)-5-nitrophenyl]-1,3-thiazolidin-4-one
Yield: 45%
Regioselectivity:
Photochemical Reactions
UV irradiation induces -sigmatropic shifts in the dienylidene system.
Conditions: UV light (λ = 365 nm), CH<sub>2</sub>Cl<sub>2</sub>, 2h
Product: (5E)-5-[(2Z)-3-phenylprop-2-en-1-ylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Yield: Quantitative isomerization
Acid/Base-Mediated Rearrangements
Under acidic conditions, the thiazolidinone ring undergoes ring-opening/ring-closing equilibria.
Example:
Reagents: HCl (conc.), ethanol, reflux, 6h
Product: Thioamide derivative via C–N bond cleavage
Yield: 72%
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity patterns, particularly those involving the trifluoromethyl group. It serves as a model compound for investigating radical trifluoromethylation reactions .
Biology
In biological research, the compound’s potential as a bioactive molecule is explored. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s unique chemical properties may render it useful in medicinal chemistry, particularly in the design of new pharmaceuticals with enhanced efficacy and reduced side effects.
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for applications in materials science, including the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and electronic features of the target compound are compared with four analogs from the literature (Table 1). Key differences in substituents, electronic effects, and crystallographic data are highlighted.
Table 1: Structural and Electronic Comparison of Thiazolidin-4-one Derivatives
Key Findings:
Substituent Effects on Electronic Properties: The 3-CF₃Ph group in the target compound imposes strong electron-withdrawing effects, which may stabilize the thiazolidinone ring via resonance and inductive effects, contrasting with the electron-donating 2-MePh group in ’s analog . Hydroxy (3-OHPh) and chloro (4-ClPh) substituents introduce moderate polarity, enhancing hydrogen-bonding or dipole-dipole interactions compared to the hydrophobic CF₃ group .
Hydrogen-bonding patterns vary significantly: The 2-MePh analog () exhibits C–H···S (2.52 Å) and C–H···π interactions, while the 3-OHPh derivative () may form stronger O–H···S or O–H···N bonds .
Solubility and Lipophilicity :
- The CF₃ group likely reduces aqueous solubility compared to Me or OH substituents due to increased hydrophobicity. This property could influence bioavailability in pharmacological contexts .
- The furan -containing analog () may exhibit improved solubility in polar aprotic solvents due to its heteroaromatic moiety .
Synthetic Accessibility: Rhodanine derivatives with propenylidene groups (e.g., target compound) are typically synthesized via Knoevenagel condensation, whereas benzylidene analogs () require milder aldol-like conditions .
Biological Activity
The compound (5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this specific compound, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Thiazolidin-4-One Derivatives
Thiazolidin-4-one derivatives are recognized for their wide range of pharmacological activities, including:
- Anticancer
- Antidiabetic
- Antimicrobial
- Antioxidant
- Anti-inflammatory
The structural modifications at various positions on the thiazolidin ring significantly influence these activities. The compound features a trifluoromethyl group and a phenylpropene moiety, both of which may enhance its biological efficacy.
Synthesis and Structural Characteristics
The synthesis of thiazolidin-4-one derivatives typically involves reactions such as the Knoevenagel condensation and other multi-component reactions. The incorporation of the trifluoromethyl group is particularly noteworthy due to its potential to improve lipophilicity and biological activity.
Anticancer Activity
Recent studies have demonstrated that thiazolidin-4-one derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 1.98 ± 1.22 |
| Compound B | Jurkat (Leukemia) | < 1.0 |
| Compound C | HeLa (Cervical) | 0.54 ± 0.01 |
These findings suggest that modifications in the thiazolidin structure can lead to enhanced anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
Antidiabetic Activity
Thiazolidinones are also known for their antidiabetic properties, particularly through their action as PPARγ agonists. This mechanism helps regulate glucose metabolism and improves insulin sensitivity. Compounds similar to our target have been reported to lower blood glucose levels significantly in diabetic models .
Antimicrobial and Antioxidant Activity
In addition to anticancer and antidiabetic effects, thiazolidinones have demonstrated antimicrobial and antioxidant activities. For instance, studies have shown that certain derivatives possess substantial antibacterial properties against both Gram-positive and Gram-negative bacteria, with MIC values often below 10 µg/mL . The antioxidant capacity is also notable, with some compounds exhibiting DPPH radical scavenging activity comparable to standard antioxidants like vitamin C .
Case Study 1: Anticancer Efficacy
A study evaluating a series of thiazolidinone derivatives found that modifications at the 5-position significantly affected cytotoxicity against cancer cell lines. The most potent derivative exhibited an IC50 value of 0.54 µM against A549 cells, highlighting the importance of structural optimization in enhancing anticancer efficacy .
Case Study 2: Antidiabetic Properties
Research on a related thiazolidinone indicated that it improved insulin sensitivity in diabetic rats, leading to a reduction in fasting blood glucose levels by approximately 30% compared to untreated controls. This underscores the potential of thiazolidinone derivatives as therapeutic agents for managing diabetes .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one?
- Methodology : The compound is synthesized via condensation of substituted benzaldehydes with thiosemicarbazides under acidic or basic conditions. Key steps include:
- Using a solvent system of DMF/acetic acid or ethanol/water under reflux (70–90°C for 4–6 hours) to promote Schiff base formation and cyclization .
- Purification via recrystallization (e.g., DMF-ethanol mixtures) or column chromatography to achieve >85% purity .
- Critical Parameters : Excess oxo-compounds (1.5–3.0 equivalents) improve yield by driving the reaction to completion. Sodium acetate acts as a base to deprotonate intermediates .
Q. Which spectroscopic and crystallographic methods are essential for characterizing this thiazolidinone derivative?
- Techniques :
- FT-IR : Confirms C=O (1680–1720 cm⁻¹) and C=S (1250–1300 cm⁻¹) stretching vibrations .
- NMR : ¹H/¹³C NMR identifies substituent environments (e.g., trifluoromethylphenyl protons at δ 7.5–8.0 ppm) .
- X-ray Diffraction : Single-crystal analysis resolves Z/E stereochemistry and thiazolidinone ring conformation (e.g., dihedral angles between aryl groups). Software like SHELXL refines anisotropic displacement parameters .
Advanced Research Questions
Q. How can computational studies elucidate the structure-activity relationship (SAR) of this compound?
- Approach :
- Molecular Docking : Predict binding affinity to biological targets (e.g., HIV-1 gp41) using AutoDock Vina. Focus on interactions between the trifluoromethylphenyl group and hydrophobic pockets .
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to correlate electronic properties (HOMO-LUMO gaps) with redox activity .
- Validation : Compare computed NMR/UV-Vis spectra with experimental data to validate models .
Q. What mechanisms underlie its reported biological activity (e.g., anti-HIV)?
- Experimental Design :
- In vitro Assays : Measure IC₅₀ against HIV-1 strains (e.g., IIIB) using MT-4 cell lines. Co-culture with gp41-expressing cells evaluates fusion inhibition .
- Six-Helix Bundle Assay : Monitor disruption of gp41 core formation via circular dichroism (CD) spectroscopy .
Q. How should researchers address contradictions in bioactivity data across studies?
- Analysis Strategies :
- Purity Verification : Use HPLC-MS to rule out impurities (e.g., unreacted aldehydes) that may skew results .
- Stereochemical Control : Ensure Z-configuration of the exocyclic double bond via NOESY NMR, as E-isomers show reduced activity .
- Cell Line Variability : Test across multiple cell models (e.g., primary vs. lab-adapted HIV strains) to confirm target specificity .
Q. What challenges arise in resolving its crystal structure, and how are they mitigated?
- Common Issues :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
